3-Oxocholestane

Description

Contextualization within Steroid Chemistry Research

Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. Cholestane (B1235564), a saturated tetracyclic steroid, is a core scaffold from which a multitude of biologically active steroids are derived. wikipedia.org The study of cholestane and its derivatives is pivotal in steroid chemistry as it underpins the synthesis and metabolism of essential molecules like cholesterol, steroid hormones, and bile acids. mdpi.com Research in this area often focuses on how modifications to the cholestane skeleton, such as the introduction of functional groups, influence the molecule's chemical properties and biological activity. mdpi.com This fundamental research is crucial for the development of new therapeutic agents and for understanding the molecular basis of various physiological and pathological conditions. mdpi.com

Overview of Cholestane Derivatives in Chemical and Biological Systems

Cholestane derivatives are ubiquitous in biological systems and play a myriad of roles. Cholesterol, perhaps the most well-known cholestane derivative, is an essential component of animal cell membranes, modulating their fluidity and integrity. wikipedia.orgmdpi.com It also serves as the precursor for the biosynthesis of all steroid hormones, including androgens, estrogens, and corticosteroids, which regulate a wide range of physiological functions. mdpi.comnih.gov

Beyond their natural roles, synthetic cholestane derivatives are being actively investigated for their therapeutic potential. mdpi.com Researchers are designing and synthesizing novel cholestane-based compounds with applications ranging from drug delivery systems to anticancer and antimicrobial agents. mdpi.commdpi.comnih.gov For instance, the introduction of heteroatoms or specific functional groups into the cholestane skeleton can dramatically alter its biological activity, leading to the development of compounds with targeted effects. mdpi.com

Specific Research Focus and Scholarly Relevance of 3-Oxocholestane

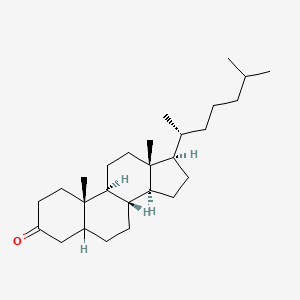

3-Oxocholestane, also known as 5α-cholestan-3-one, is a derivative of cholestane where the hydroxyl group at the C-3 position is replaced by a ketone group. nih.gov This seemingly simple modification has profound implications for its chemical reactivity and biological significance, making it a focal point of specific research endeavors.

The scholarly relevance of 3-Oxocholestane lies in several key areas:

Intermediate in Metabolism: It is recognized as a metabolite in various biological systems. nih.gov Its formation and further transformation are integral to understanding the metabolic pathways of cholesterol and other steroids.

Synthetic Precursor: In synthetic organic chemistry, the ketone group at the C-3 position provides a reactive site for a wide range of chemical transformations. This makes 3-Oxocholestane a valuable starting material or intermediate for the synthesis of more complex and biologically active steroid analogues. nih.gov

Investigative Tool: The presence and concentration of 3-Oxocholestane and related compounds can serve as biomarkers in certain contexts. wikipedia.org For example, the study of steroidal ketones in environmental or geological samples can provide insights into past biological activity.

Probing Biological Interactions: The distinct chemical properties of the 3-oxo group compared to the 3-hydroxyl group of cholesterol can be exploited to study the specific interactions of steroids with proteins and membranes.

The study of 3-Oxocholestane, therefore, provides fundamental insights into steroid chemistry and biology, with implications for medicine, biochemistry, and environmental science.

Chemical Profile of 3-Oxocholestane

| Property | Value |

| IUPAC Name | (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one nih.gov |

| Molecular Formula | C27H46O nih.gov |

| Molecular Weight | 386.7 g/mol nih.gov |

| CAS Number | 15600-08-5 nih.gov |

| Physical Description | Solid nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20?,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESKGJQREUXSRR-ZTPZMMAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021018 | |

| Record name | 3-Oxocholestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-beta-Cholestan-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15600-08-5 | |

| Record name | Cholestan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15600-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxocholestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholestan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7928E5F4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Oxocholestane

Rearrangement Reactions of 3-Oxo-Cholestane Derivatives

The cholestane (B1235564) skeleton, with its inherent structural complexity, is susceptible to various skeletal rearrangements under specific chemical conditions. Derivatives of 3-oxocholestane can participate in or be subjects of such transformations, leading to altered carbon frameworks.

Beckmann Rearrangement of 3-Oxo Steroid Oximes

The Beckmann rearrangement is a well-established reaction that converts oximes into amides or, in some cases, nitriles, typically under acidic conditions jk-sci.commasterorganicchemistry.combyjus.comnumberanalytics.comorganic-chemistry.orgtestbook.com. This transformation involves the protonation of the oxime's hydroxyl group, followed by a Current time information in Bangalore, IN.rsc.org-shift of an alkyl or aryl group that is anti to the leaving group. The process generates a nitrilium ion intermediate, which is subsequently attacked by water, leading to the formation of an amide. For ketoximes, such as those derived from 3-oxocholestane, the product is an amide, often a lactam if the oxime is part of a cyclic system jk-sci.combyjus.comnumberanalytics.com.

The synthesis of steroidal oximes, including those of 3-oxocholestane derivatives, generally involves the reaction of the corresponding ketone with hydroxylamine (B1172632) or its salts in the presence of a base nih.govencyclopedia.pub. The Beckmann rearrangement of these oximes can lead to the incorporation of nitrogen into the steroid backbone, forming lactams with potentially altered ring structures or functional group arrangements. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates, leading to stereospecific product formation numberanalytics.com.

Table 1: General Beckmann Rearrangement Pathways for Ketoximes

| Reactant Type | Reagents/Catalysts | Typical Conditions | Product Type | Key Transformation |

| Ketoxime | Strong acids (e.g., H₂SO₄) | Heat, acidic medium | Amide (Lactam for cyclic ketones) | Current time information in Bangalore, IN.rsc.org-shift of anti-migrating group |

| Ketoxime | Lewis acids (e.g., PCl₅) | Varied | Amide (Lactam for cyclic ketones) | Current time information in Bangalore, IN.rsc.org-shift of anti-migrating group |

| Ketoxime | Other activating agents (e.g., TsCl, Ac₂O) | Varied | Amide (Lactam for cyclic ketones) | Current time information in Bangalore, IN.rsc.org-shift of anti-migrating group |

Other Skeletal Rearrangements

Beyond the Beckmann rearrangement, the cholestane skeleton is known to undergo various other skeletal rearrangements, often initiated by acidic conditions, radical species, or specific electrophilic reagents rsc.orgpsu.educanterbury.ac.nzacs.org. These rearrangements can involve the migration of carbon atoms, the formation of new ring junctions, or alterations in the side chain.

For instance, Wagner-Meerwein rearrangements, typically involving carbocation intermediates, can occur within the steroid framework, leading to significant structural changes rsc.orgpsu.edu. These processes are often triggered by conditions that generate carbocations, such as treatment with strong acids. Studies have shown that the cholestane skeleton can undergo rearrangements induced by long-range intramolecular hydrogen abstraction by alkoxyl radicals, leading to complex products like macrocyclic ether lactones rsc.orgpsu.edu. Furthermore, rearrangements involving the migration of bonds across ring junctions, such as the C(1),C(10) bond migration to C(5), have been observed in steroid systems, often involving inversion of configuration at multiple stereocenters canterbury.ac.nz. Side-chain rearrangements, such as the migration of the C-24 to C-22 position leading to abeo-cholestanes, have also been documented in natural product chemistry researchgate.net. While not always directly initiated by the 3-oxo group, these skeletal rearrangements highlight the inherent reactivity of the cholestane framework, which can be influenced by the presence of functional groups like the ketone at C3.

Stereochemical Control and Regioselectivity in 3-Oxocholestane Synthesis

The precise control of stereochemistry and regioselectivity is paramount in the synthesis of complex molecules like steroids, where multiple stereocenters dictate biological activity. In the context of 3-oxocholestane derivatives, controlling the configuration at existing stereocenters and ensuring regioselective transformations are key objectives.

The cholestane skeleton possesses numerous chiral centers, and the stereochemistry at positions like C5 (determining whether it is a 5α- or 5β-cholestan-3-one) is critical nih.govebi.ac.uk. Synthesis strategies often focus on establishing these stereocenters with high fidelity. For example, stereoselective reductions of unsaturated ketones or stereoselective additions to carbonyl groups are employed to control the configuration at the carbon bearing the ketone or adjacent centers rsc.orgrsc.orgnih.govresearchgate.net. The use of chiral auxiliaries or catalysts is a common approach to induce asymmetry during bond formation or functional group transformations numberanalytics.com.

Regioselectivity is also a critical consideration. Reactions targeting specific positions on the steroid nucleus or side chain require careful selection of reagents and conditions to avoid unwanted side reactions or isomer formation. For instance, enzymatic transformations, such as the regioselective acylation of vicinal diols in steroids, demonstrate how biological catalysts can achieve high selectivity based on the substrate's stereochemistry uc.pt. Similarly, synthetic methodologies like the Heck-type reaction can be tuned through additives and solvents to achieve divergent regioselectivities, favoring vinyl or allylic products nih.gov.

Table 2: Illustrative Examples of Stereochemical Control in Steroid Chemistry

| Reaction Type | Substrate Example (Steroid Derivative) | Reagents/Conditions | Outcome/Stereochemical Control | Relevant Principle |

| Stereoselective Reduction | Steroidal 4-ene-3-ketone | Pd-catalyzed hydrogenation with chiral additives (e.g., tetrabutylammonium (B224687) d-mandelate) | High 5β-selectivity in reduction of the C=C bond adjacent to the ketone. | Control of double bond reduction stereochemistry |

| Stereoselective Addition | Steroid ketone (general) | Chiral catalysts/auxiliaries | Control of stereochemistry at the carbonyl carbon upon nucleophilic addition. | Asymmetric induction at carbonyls |

| Enzymatic Acylation | Steroidal vicinal diols | Lipases (e.g., Candida antarctica lipase) | Regioselective acylation based on hydroxyl group configuration. | Enzyme-controlled regioselectivity |

The careful application of these synthetic principles allows for the targeted synthesis and modification of 3-oxocholestane derivatives, enabling the exploration of their chemical properties and potential biological roles.

Compound List:

3-Oxocholestane

Cholesterol

5α-Cholestan-3-one

5β-Cholestan-3-one

Coprostanone

Advanced Spectroscopic and Analytical Methodologies for 3 Oxocholestane Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), to provide detailed information about the local electronic environment of each atom.

One-Dimensional NMR (¹H, ¹³C) Applications

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, offer primary insights into the molecular structure of 3-Oxocholestane.

¹H NMR Spectroscopy: This technique reveals the number of different types of protons in the molecule, their chemical environment (indicated by chemical shift, δ), and their neighboring protons (through spin-spin coupling, J). For 3-Oxocholestane (C₂₇H₄₆O), the ¹H NMR spectrum is expected to display signals corresponding to the various protons within the cholestane (B1235564) skeleton and its side chain. Key features would include:

Methyl Groups: Signals from the angular methyl groups (C18 and C19) and the methyl group on the side chain (C21) typically appear as singlets or doublets in the upfield region (δ 0.5–1.0 ppm).

Protons Adjacent to the Ketone: Protons at the C2 and C4 positions, adjacent to the carbonyl group at C3, are expected to be deshielded and appear at lower field (higher ppm values) compared to saturated alkane protons, often as multiplets. The specific stereochemistry at C5 (α) influences the conformation and thus the chemical shifts of nearby protons.

Other Steroid Protons: The numerous protons on the steroid rings and side chain will appear as complex multiplets in the mid-field region (δ 1.0–2.5 ppm), often overlapping due to the dense packing of signals in steroid structures.

¹³C NMR Spectroscopy: This method provides information about the carbon backbone of the molecule. Each unique carbon atom in 3-Oxocholestane gives rise to a distinct signal, with its chemical shift indicating the atom's electronic environment.

Carbonyl Carbon (C3): The most diagnostic signal in the ¹³C NMR spectrum of 3-Oxocholestane is the carbonyl carbon (C=O) at position 3, which typically resonates in the highly deshielded region between 200 and 220 ppm. semanticscholar.orgmpi-cbg.de

Quaternary Carbons: Carbons at ring junctions (C5, C8, C10, C13, C14, C17) and the quaternary carbon in the side chain will also exhibit characteristic chemical shifts.

Methylene and Methine Carbons: The remaining CH₂ and CH carbons of the steroid rings and side chain will resonate in the upfield region, typically between 10 and 60 ppm.

| ¹H NMR Chemical Shifts (CDCl₃, 500 MHz) | ¹³C NMR Chemical Shifts (CDCl₃) | Assignment (Expected) |

| ~0.54–0.68 (s) | ~12.0–12.9 | C18-CH₃, C19-CH₃ (angular methyls) |

| ~0.80–0.92 (d) | ~18.6–22.7 | C21-CH₃ (side chain methyl) |

| ~1.06–2.5 (m) | ~20–60 | Protons on steroid rings (C1-C17) and side chain |

| ~2.2–2.5 (m) | ~30–55 | Protons at C2, C4 (adjacent to C3=O) |

| ~200–220 | C3 (carbonyl carbon) |

Note: Specific ¹H and ¹³C NMR assignments for 3-Oxocholestane are often inferred from related steroid structures or detailed spectral analysis, as precise values can vary slightly with experimental conditions and solvent. The data presented here are representative of typical steroid NMR spectra.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To overcome the complexity of overlapping signals in one-dimensional spectra and to definitively establish connectivity and stereochemistry, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): COSY experiments correlate protons that are coupled through three bonds (vicinal protons). For 3-Oxocholestane, COSY spectra would reveal proton-proton connectivities within the steroid rings and along the side chain, confirming the sequential arrangement of protons. For instance, a correlation between a proton at C2 and a proton at C1 or C4 would be observed. mpi-cbg.dersc.org

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These techniques correlate protons directly bonded to carbons. HMQC/HSQC spectra map each proton signal to its directly attached carbon atom, providing crucial assignments for both ¹H and ¹³C spectra. This is vital for unambiguously assigning signals in complex molecules like steroids. mpi-cbg.de

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space proximity between protons. This technique is critical for determining the relative stereochemistry of the molecule. For 3-Oxocholestane, NOESY correlations can confirm the spatial relationship between protons, such as the orientation of the C19 methyl group relative to protons on the A-ring, or the orientation of the C18 methyl group relative to protons on the C/D rings. mpi-cbg.dersc.org

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also invaluable for identifying fragmentation patterns that can elucidate structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For 3-Oxocholestane, with the molecular formula C₂₇H₄₆O, HRMS can confirm this composition by matching the experimentally determined exact mass to the calculated theoretical mass. The calculated monoisotopic mass for C₂₇H₄₆O is approximately 386.354866 Da. semanticscholar.orgnih.gov This high accuracy distinguishes it from other compounds with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS), also known as MSⁿ, involves fragmenting a selected parent ion and analyzing the resulting fragment ions. This technique provides detailed structural information by revealing characteristic fragmentation pathways. For 3-Oxocholestane:

Fragmentation Patterns: Steroids typically undergo characteristic fragmentations, including the loss of methyl groups (M-15), cleavage of the side chain, and rearrangements. The presence of the ketone group at C3 can influence these fragmentation pathways, potentially leading to alpha-cleavages or other carbonyl-specific reactions.

GP-tagged Sterols: Studies on Girard's P-reagent (GP) tagged sterols, including 5α-cholestan-3-one, have identified characteristic fragments. For GP-tagged 5α-cholestan-3-one, MS² spectra are often dominated by [M-79]⁺ fragment ions, with MS³ spectra containing [M-107]⁺ ions, indicative of the fragmentation of the Girard's reagent moiety. nih.gov

APPI Ionization: In Atmospheric Pressure Photoionization (APPI), saturated keto-steranes like 5α-cholestan-3-one typically form prominent [M + 15]⁺ ions, likely due to reaction with methanol (B129727) present in the mobile phase. nih.gov

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS, Q-TOF LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures, such as biological extracts or reaction products, where 3-Oxocholestane might be present alongside numerous other compounds.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for volatile and thermally stable compounds. Steroids may require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis. GC-MS can effectively separate and identify 3-Oxocholestane based on its retention time and mass spectrum. nih.govgoogle.comcore.ac.ukmdpi.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is highly versatile and can analyze a wide range of compounds, including those that are less volatile or thermally labile. It is particularly useful for analyzing steroids in biological matrices. The separation by LC allows for the detection and quantification of 3-Oxocholestane even in complex samples. nih.govgoogle.comcore.ac.ukdergipark.org.tr

Q-TOF LC-MS (Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry): This advanced technique combines the separation capabilities of LC with the high resolution and mass accuracy of a quadrupole-time-of-flight mass analyzer. Q-TOF LC-MS provides both precise mass measurements for elemental composition determination and detailed fragmentation data, enhancing confidence in the identification of 3-Oxocholestane in complex samples. core.ac.uk

These advanced spectroscopic and analytical methods, when applied synergistically, provide a comprehensive and robust approach to the structural elucidation and characterization of 3-Oxocholestane.

Compound List:

3-Oxocholestane (5α-cholestan-3-one)

Cholestane

Cholesterol

Coprostanone (5β-cholestan-3-one)

Biochemical Pathways and Enzymatic Transformations Involving 3 Oxocholestane

Research on Natural Occurrence and Isolation of 3 Oxocholestane

Identification and Isolation from Biological Sources

Cholesterol serves as the fundamental precursor for a wide array of steroid compounds in biological systems ahajournals.orgwikipedia.orgwikipedia.org. 3-Oxocholestane, as a specific oxo-derivative within the cholestane (B1235564) series, has been identified in natural sources, particularly within plant kingdom.

Plant Extracts: Studies involving the phytochemical analysis of plant tissues have revealed the presence of 3-Oxocholestane. Specifically, gas chromatography-mass spectrometry (GC-MS) analysis of anther callus extracts from Catharanthus roseus has identified 3-Oxocholestane among other phytocompounds plymouth.ac.ukresearchgate.net. While detailed quantitative data for 3-Oxocholestane from this source are not extensively published, its detection signifies its natural occurrence within plant metabolic profiles.

Animal Tissues and Microbial Cultures: While direct isolation reports specifically for 3-Oxocholestane from animal tissues or microbial cultures are less common in the provided literature, related oxo-steroids and cholestane derivatives are frequently reported. For instance, cholestenone, an unsaturated analogue, has been isolated from animal feces, suggesting the presence of oxo-steroids as metabolic byproducts ahajournals.org. The broader metabolic pathways involving cholesterol in animals often produce various hydroxylated and oxidized sterols, indicating that 3-Oxocholestane could potentially arise as an intermediate or metabolite in these processes ahajournals.orgnih.gov. Microbial metabolism of steroids is also a known phenomenon, though specific pathways leading to or involving 3-Oxocholestane require further detailed investigation wikipedia.org.

Future Directions and Emerging Research Avenues in 3 Oxocholestane Studies

Development of Novel Synthetic Methodologies with Enhanced Selectivity and Sustainability

The future of 3-oxocholestane synthesis is geared towards "green chemistry," which prioritizes environmentally friendly and efficient processes. researchgate.net Traditional methods for creating steroid derivatives often rely on harsh chemicals, produce significant waste, and can be complex and time-consuming. researchgate.net Emerging research is focused on overcoming these challenges by developing novel synthetic routes that are both highly selective and sustainable.

Key areas of development include:

Biocatalysis and Microbial Transformations: Utilizing enzymes and microorganisms offers a greener alternative to conventional chemical reagents. These biological systems can perform highly specific reactions under mild conditions, reducing waste and improving yields. researchgate.net

Microwave-Assisted Synthesis (MWI): This technique uses microwave irradiation to accelerate chemical reactions. mdpi.com It often leads to shorter reaction times, higher yields, and reduced solvent use, making it a more energy-efficient and environmentally friendly option. mdpi.com

Ionic Liquids: These salts, which are liquid at low temperatures, are being explored as alternative solvents in steroid synthesis. nih.govacs.org They have negligible vapor pressure and can improve the stereoselectivity of reactions, such as the reduction of steroidal ketones, leading to the desired product with high precision. nih.govacs.org

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture simplifies purification processes and allows the catalyst to be recycled, aligning with the principles of sustainable chemistry. researchgate.net

These modern methodologies aim to produce 3-oxocholestane and related compounds with greater control over the final structure while minimizing environmental impact.

| Synthetic Methodology | Key Advantages | Relevance to 3-Oxocholestane |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. researchgate.net | Enables precise modifications to the cholestane (B1235564) skeleton. |

| Microwave-Assisted Synthesis | Faster reactions, higher yields, less solvent usage. mdpi.com | Increases the efficiency of producing steroidal ketones. |

| Ionic Liquids | Improved selectivity, potential for catalyst recycling, low volatility. nih.govacs.org | Facilitates stereoselective reductions to create specific isomers. nih.gov |

| Heterogeneous Catalysis | Easy separation of catalyst, reusability, reduced waste. researchgate.net | Streamlines the purification process in steroid synthesis. |

Application of Advanced Analytical Techniques for Elucidating Complex Biochemical Roles

Understanding the precise functions of 3-oxocholestane within biological systems requires sophisticated analytical tools that can detect and quantify the molecule and its metabolites with high sensitivity and specificity. While traditional methods like gas chromatography (GC) and liquid chromatography (LC) are foundational, the future lies in more advanced and integrated techniques. nih.gov

Emerging analytical approaches include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (GC/MS/MS) are critical for identifying and quantifying cholestane isomers, even when they are present in complex mixtures at low concentrations. mdpi.comwikipedia.org These methods allow for the specific targeting of molecular ions and their fragments, improving the accuracy of identification. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the precise three-dimensional structure of 3-oxocholestane and its derivatives, which is crucial for understanding how they interact with biological molecules. mdpi.com

X-ray Crystallography: This technique provides definitive information on the molecular geometry and stereochemistry of crystalline compounds, offering a detailed snapshot of their structure. mdpi.com

Ambient Ionization Mass Spectrometry (AIMS): AIMS represents a newer frontier, allowing for the rapid analysis of samples in their natural state with minimal preparation. nih.gov This could enable real-time monitoring of 3-oxocholestane in biological tissues. nih.gov

These advanced techniques are essential for mapping the metabolic fate of 3-oxocholestane, identifying its binding partners, and ultimately clarifying its complex roles in health and disease. mdpi.comnih.gov

| Analytical Technique | Primary Application in 3-Oxocholestane Research |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Quantification and improved identification of specific cholestane isomers in complex samples. wikipedia.orgnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate confirmation of the elemental composition of synthesized cholestane derivatives. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation and confirmation of molecular identity. mdpi.com |

| X-ray Crystallography | Definitive determination of three-dimensional structure and stereochemistry. mdpi.com |

| Ambient Ionization Mass Spectrometry (AIMS) | Potential for rapid, in-situ analysis of 3-oxocholestane in biological tissues with minimal sample preparation. nih.gov |

Discovery and Characterization of Undiscovered Enzymatic Pathways Involving 3-Oxocholestane

3-Oxocholestane is an intermediate in the complex network of steroid metabolism, but many of the enzymatic pathways that produce and modify it are still not fully understood. Cholesterol serves as the precursor to a vast array of essential molecules, including hormones and bile acids, through multi-step enzymatic conversions. acs.orgnih.gov Future research will focus on identifying and characterizing the specific enzymes that act on 3-oxocholestane.

Key research questions include:

Identifying Novel Enzymes: What specific enzymes are responsible for the oxidation of the 3-hydroxyl group of cholestane precursors to form 3-oxocholestane?

Mapping Metabolic Fates: Once formed, what other enzymes metabolize 3-oxocholestane, and what are the resulting products? Research into related compounds like cholestane-3β,5α,6β-triol has shown that enzymes such as 11β-hydroxysteroid dehydrogenase of type 2 (11β-HSD2) can further metabolize the cholestane skeleton. nih.govresearchgate.net

Understanding Regulation: How are the activities of these enzymatic pathways regulated within the cell? Understanding the factors that control the synthesis and degradation of 3-oxocholestane is crucial to understanding its biological significance.

The discovery of these pathways could reveal new biological functions for 3-oxocholestane and its metabolites, potentially identifying new targets for therapeutic intervention in diseases related to steroid metabolism.

Interdisciplinary Research Integrating Chemical Synthesis, Analytical Chemistry, and Biochemistry

Addressing the complex questions surrounding 3-oxocholestane requires a collaborative approach that bridges multiple scientific disciplines. The synergy between chemical synthesis, analytical chemistry, and biochemistry is essential for driving the field forward.

This integrated research model involves:

Chemical Synthesis: Organic chemists design and execute novel, efficient syntheses of 3-oxocholestane and its structural analogs. rsc.orgnih.gov These custom-made molecules can be used as probes to study biological systems. rsc.org

Analytical Chemistry: Advanced analytical techniques are then used to purify and meticulously characterize these synthetic compounds, confirming their structure and purity. mdpi.com These same techniques are also applied to detect and measure the compounds and their metabolites in biological samples. nih.gov

This cyclical process, where biochemical findings inspire the synthesis of new molecular probes, which are then studied using advanced analytical methods, is fundamental to future progress. It will allow scientists to build a comprehensive understanding of 3-oxocholestane, from its fundamental chemical properties to its intricate roles in living organisms.

Q & A

Q. How can interdisciplinary collaboration improve research outcomes on 3-Oxocholestane?

- Methodological Answer :

- Team composition : Include organic chemists (synthesis), biophysicists (binding studies), and pharmacologists (in vivo testing).

- Data integration : Use shared platforms (e.g., LabArchives) for real-time data access and cross-validation.

- Ethical coordination : Define authorship contributions early using CRediT taxonomy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.